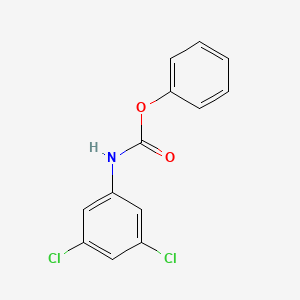

Phenyl 3,5-dichlorophenylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(3,5-dichlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-9-6-10(15)8-11(7-9)16-13(17)18-12-4-2-1-3-5-12/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDQIHATCCOMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Phenyl 3,5-dichlorophenylcarbamate

CAS Number: 79505-50-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 3,5-dichlorophenylcarbamate is a chemical compound primarily utilized as a key building block in the synthesis of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). Its derivatives, particularly cellulose and amylose tris(3,5-dichlorophenylcarbamate), have demonstrated exceptional capabilities in the enantioseparation of a wide range of chiral compounds, a critical process in drug discovery and development. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and its significant application in chiral chromatography. Due to a lack of available data, this document does not detail a specific biological mechanism of action or established signaling pathways for the monomer itself. The primary focus remains on its role as a precursor to essential materials in pharmaceutical analysis.

Physicochemical Properties

| Property | Value (3,5-Dichlorophenyl Isocyanate) | Value (Phenyl Carbamate) |

| Molecular Formula | C₇H₃Cl₂NO | C₇H₇NO₂ |

| Molecular Weight | 188.01 g/mol [2] | 137.14 g/mol [3][4] |

| Melting Point | 32-34 °C[2] | 149-152 °C[3][4][5] |

| Boiling Point | 243 °C | 278.9 °C (at 760 mmHg)[5][6] |

| Density | 1.38 g/mL at 25 °C[2] | 1.2 g/cm³[5] |

| Flash Point | 113 °C (closed cup)[2] | 159.3 °C[3][5] |

| Water Solubility | Decomposes[7][8] | Soluble[3][4][5][6] |

Synthesis

The synthesis of this compound is not explicitly detailed in the available literature. However, based on general organic chemistry principles for carbamate synthesis, two primary routes are plausible: the reaction of phenol with 3,5-dichlorophenyl isocyanate or the reaction of 3,5-dichloroaniline with phenyl chloroformate. The former is the more common and direct method for preparing such carbamates.

Experimental Protocol: Synthesis via Isocyanate and Phenol

This protocol is a generalized procedure based on the known reactivity of isocyanates with phenols.[9][10]

Materials:

-

Phenol

-

3,5-Dichlorophenyl isocyanate[2]

-

Anhydrous toluene (or other inert, aprotic solvent like tetrahydrofuran)

-

Tertiary amine catalyst (e.g., triethylamine or pyridine), optional

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve an equimolar amount of phenol in anhydrous toluene.

-

Slowly add an equimolar amount of 3,5-dichlorophenyl isocyanate to the solution at room temperature under a nitrogen atmosphere. The reaction is exothermic.

-

If the reaction is slow, a catalytic amount of a tertiary amine can be added.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound.

Caption: Synthetic workflow for this compound.

Application in Chiral Chromatography

The most significant application of this compound is as a monomer for the synthesis of polysaccharide-based chiral stationary phases (CSPs). Cellulose and amylose are derivatized with 3,5-dichlorophenyl isocyanate to form cellulose tris(3,5-dichlorophenylcarbamate) and amylose tris(3,5-dichlorophenylcarbamate), respectively. These polymers are then immobilized on a silica support to create the CSP.

Experimental Protocol: Synthesis of Cellulose tris(3,5-dichlorophenylcarbamate) CSP

This protocol is a generalized procedure based on published methods for synthesizing polysaccharide-based CSPs.

Materials:

-

Microcrystalline cellulose

-

3,5-Dichlorophenyl isocyanate

-

Anhydrous pyridine (as solvent and catalyst)

-

Silica gel (for immobilization)

-

Toluene

-

Methanol

Procedure:

-

Derivatization of Cellulose:

-

Activate the microcrystalline cellulose by drying under vacuum at an elevated temperature.

-

Suspend the dried cellulose in a large excess of anhydrous pyridine in a reaction vessel under a nitrogen atmosphere.

-

Add an excess of 3,5-dichlorophenyl isocyanate to the suspension.

-

Heat the reaction mixture with stirring (e.g., to 80-100 °C) for an extended period (24-48 hours) to ensure complete derivatization of the hydroxyl groups of cellulose.

-

Precipitate the resulting cellulose tris(3,5-dichlorophenylcarbamate) by pouring the reaction mixture into a large volume of methanol.

-

Filter the precipitate, wash thoroughly with methanol, and dry under vacuum.

-

-

Immobilization on Silica Gel:

-

Dissolve the dried cellulose tris(3,5-dichlorophenylcarbamate) in a suitable solvent (e.g., tetrahydrofuran).

-

Add the silica gel to this solution and then evaporate the solvent under reduced pressure. This process coats the polymer onto the silica support.

-

Alternatively, for immobilized phases, a chemical linker is used to covalently bond the derivatized cellulose to the silica gel.

-

-

Packing the Column:

-

The resulting CSP material is then packed into an HPLC or SFC column using a slurry packing technique.

-

Caption: Workflow for the synthesis of a polysaccharide-based CSP.

Potential Biological Activity and Toxicity

There is a significant lack of data on the specific biological activity and toxicology of this compound. However, the broader class of carbamates is known to exhibit biological effects, primarily through the inhibition of acetylcholinesterase (AChE).

Carbamates act as reversible inhibitors of AChE, leading to an accumulation of the neurotransmitter acetylcholine at nerve synapses.[11] This can result in a cholinergic crisis characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[11] The toxicity of specific carbamates can vary widely depending on their structure.

Given that this compound contains a dichlorophenyl group, it is also important to consider the potential toxicity associated with chlorinated aromatic compounds. However, without specific studies on this compound, any discussion of its biological effects remains speculative and based on the activities of related compounds.

Conclusion

This compound is a crucial chemical intermediate whose primary value in research and drug development lies in its role as a precursor for the synthesis of highly effective chiral stationary phases. While data on the monomer's intrinsic biological properties are scarce, its contribution to the field of enantioseparation is well-established, enabling the analysis and purification of chiral drug candidates. Future research could explore the potential biological activities of this and related small molecule carbamates. However, based on current knowledge, its application is firmly rooted in analytical and separation sciences.

References

- 1. PHENYL N-(3,5-DICHLOROPHENYL)CARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3,5-Dichlorophenyl isocyanate 96 34893-92-0 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. Phenyl carbamate | 622-46-8 [chemicalbook.com]

- 5. Phenyl carbamate|lookchem [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. zenodo.org [zenodo.org]

- 10. researchgate.net [researchgate.net]

- 11. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

physical and chemical properties of Phenyl 3,5-dichlorophenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Phenyl 3,5-dichlorophenylcarbamate. Due to a lack of extensive characterization in publicly available literature, this document combines established data with theoretical predictions and generalized experimental protocols to serve as a foundational resource for research and development activities.

Chemical Identity and Physical Properties

| Property | Value | Source |

| CAS Number | 79505-50-3 | [1] |

| Linear Formula | C₁₃H₉Cl₂NO₂ | [1] |

| Molecular Weight | 282.13 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred from precursor properties |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, acetone) and have low solubility in water. | Theoretical |

Chemical Properties and Synthesis

The chemical reactivity of this compound is characteristic of carbamates. The ester and amide functionalities are susceptible to hydrolysis under acidic or basic conditions. The aromatic rings can undergo further electrophilic substitution, although the dichlorinated ring is deactivated.

Proposed Synthesis

The most direct synthetic route to this compound is the reaction of phenol with 3,5-dichlorophenyl isocyanate. This is a standard nucleophilic addition reaction to an isocyanate.

Materials:

-

Phenol

-

3,5-Dichlorophenyl isocyanate

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Tertiary amine catalyst (e.g., Triethylamine (TEA)) (optional)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve phenol (1.0 equivalent) in the chosen anhydrous solvent.

-

To this solution, add 3,5-dichlorophenyl isocyanate (1.0 equivalent).

-

If the reaction is slow at room temperature, a catalytic amount of a tertiary amine like triethylamine can be added.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Note: Isocyanates are sensitive to moisture and are toxic; appropriate safety precautions should be taken.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data (Predicted)

While experimental spectra are not available in the searched literature, the expected spectroscopic features for this compound are outlined below.

¹H NMR Spectroscopy

-

Aromatic Protons (Phenyl Ring): Multiplets in the range of δ 7.0-7.5 ppm.

-

Aromatic Protons (Dichlorophenyl Ring): A singlet or narrow triplet for the proton between the two chlorine atoms and a doublet for the other two protons, likely in the range of δ 7.2-7.6 ppm.

-

N-H Proton: A broad singlet, typically in the range of δ 8.0-10.0 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the range of δ 150-160 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm). The carbons attached to chlorine will have distinct chemical shifts.

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band around 1700-1740 cm⁻¹.

-

C-N Stretch and N-H Bend (Amide II): A band in the region of 1500-1550 cm⁻¹.

-

C-O Stretch: A band around 1200-1250 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): An ion peak corresponding to the molecular weight (m/z = 281/283/285) with a characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio).

-

Fragmentation: Common fragmentation patterns would involve the cleavage of the carbamate bond, leading to fragments corresponding to the phenol and 3,5-dichlorophenyl isocyanate moieties.

Mechanism of Action and Biological Activity

Currently, there is no specific information available in the public domain regarding the mechanism of action or any defined signaling pathways associated with this compound. While its polymeric derivative, cellulose tris(3,5-dichlorophenylcarbamate), is utilized in chiral chromatography, this application is based on its structural properties for enantiomeric separation and does not imply a biological mode of action for the monomer.[2][3] Further research is required to determine any potential pharmacological or biological activities.

Conclusion

This compound is a compound with a defined chemical structure but limited publicly available data on its physical, chemical, and biological properties. This guide provides a summary of the known information and offers theoretically-grounded predictions for its synthesis and spectroscopic characteristics. It is intended to serve as a starting point for researchers and professionals in drug development who may be interested in exploring this molecule further. Any experimental work should be preceded by a thorough safety and literature review.

References

- 1. PHENYL N-(3,5-DICHLOROPHENYL)CARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Cellulose tris(3,5-dichlorophenylcarbamate) immobilised on silica: a novel chiral stationary phase for resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioseparations using cellulose tris(3,5-dichlorophenylcarbamate) during high-performance liquid chromatography with analytical and capillary columns: potential for screening of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Phenyl 3,5-dichlorophenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of Phenyl 3,5-dichlorophenylcarbamate, a molecule of interest in various chemical and pharmaceutical research fields. The primary synthesis pathway involves the reaction of 3,5-dichloroaniline with phenyl chloroformate. This document provides a comprehensive overview of the synthetic protocol, including the necessary reagents, reaction conditions, and a proposed experimental procedure based on established chemical principles for carbamate synthesis.

Core Synthesis Pathway

The most direct and commonly employed method for the synthesis of this compound is the acylation of 3,5-dichloroaniline with phenyl chloroformate. This reaction proceeds via a nucleophilic substitution mechanism where the amino group of the aniline attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of the carbamate linkage and elimination of hydrogen chloride.

A general representation of this reaction is as follows:

To facilitate the reaction and neutralize the hydrochloric acid byproduct, a base is typically employed.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials and Reagents:

-

3,5-Dichloroaniline

-

Phenyl chloroformate

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Ethyl Acetate)

-

Tertiary amine base (e.g., Triethylamine or Pyridine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for purification (e.g., Hexane, Ethyl Acetate)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloroaniline (1 equivalent) in an appropriate anhydrous solvent.

-

Add a tertiary amine base (1.1-1.2 equivalents) to the solution and stir.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add phenyl chloroformate (1 equivalent) dropwise to the stirred solution, maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (typically 2-4 hours) to ensure the reaction goes to completion.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.[1]

Data Presentation

| Parameter | Expected Data |

| Yield | Reported as a percentage (%) |

| Melting Point | Reported in degrees Celsius (°C) |

| ¹H NMR | Chemical shifts (δ) in ppm, integration, multiplicity, and coupling constants (J) in Hz. |

| ¹³C NMR | Chemical shifts (δ) in ppm. |

| Mass Spectrometry | m/z for the molecular ion [M]⁺ or [M+H]⁺. |

| Infrared (IR) Spectroscopy | Characteristic absorption frequencies (ν) in cm⁻¹ for key functional groups (e.g., N-H, C=O). |

Mandatory Visualization

The following diagram illustrates the synthesis pathway of this compound.

Caption: Synthesis of this compound.

Alternative Synthesis Pathway

An alternative route to this compound involves the reaction of 3,5-dichlorophenyl isocyanate with phenol. This method is also a viable option, particularly if the isocyanate is more readily available than the corresponding aniline. The reaction proceeds via the addition of the phenolic hydroxyl group to the isocyanate.

The following diagram illustrates this alternative experimental workflow.

Caption: Alternative synthesis of this compound.

References

biological activity of dichlorophenylcarbamate derivatives

An in-depth analysis of dichlorophenylcarbamate derivatives and related compounds reveals a broad spectrum of biological activities, positioning them as significant scaffolds in drug discovery and development. This technical guide synthesizes the available data on their antimicrobial, anticancer, and enzyme-inhibitory properties, providing detailed experimental context and exploring the underlying mechanisms of action.

Derivatives containing the dichlorophenyl moiety have demonstrated notable efficacy against a range of bacterial and mycobacterial strains, including drug-resistant variants. The activity is often linked to the specific substitution pattern on the phenyl ring and the nature of the overall molecular structure.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key metric for antimicrobial potency. Data for several dichlorophenyl derivatives are summarized below.

| Compound Class | Derivative / Compound | Target Organism(s) | MIC (µg/mL) | Reference |

| Dichlorophen-Au Nanoparticles | DDM_Au NPs | Carbapenem-Resistant Enterobacteriaceae (CRE) | 4 - 16 | [1] |

| Dichlorocinnamanilides | (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | Staphylococcus aureus, MRSA, Enterococcus faecalis (including VRE), Mycobacterium smegmatis, M. marinum, M. tuberculosis | Submicromolar activity reported against S. aureus and MRSA | [2] |

| Arylcarboxamides | Naphthamide derivative 13c | Mycobacterium tuberculosis (DS, MDR, XDR) | 6.55 µM | [3] |

| Arylcarboxamides | Naphthamide derivative 13d | Mycobacterium tuberculosis (DS, MDR, XDR) | 7.11 µM | [3] |

| 1,4-Dihydropyridines | Derivative 33 | Mycobacterium smegmatis | 9 | [4] |

| 1,4-Dihydropyridines | Derivative 33 | Staphylococcus aureus | 25 | [4] |

| 1,4-Dihydropyridines | Derivative 33 | Escherichia coli | 100 | [4] |

Mechanism of Antimicrobial Action

The antimicrobial action of these compounds can be attributed to several mechanisms. For instance, dichlorophen-functionalized gold nanoparticles exert their effect primarily through the disruption of bacterial membrane integrity and the induction of intracellular oxidative stress via the production of reactive oxygen species (ROS)[1].

Caption: Mechanism of antimicrobial action for select dichlorophenyl derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution)

The minimum inhibitory concentration (MIC) for bacterial strains is commonly determined using the broth microdilution method.

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth)[5].

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL[1].

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours)[4][5].

-

Analysis: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[4]. Positive and negative controls (media with and without inoculum) are included for validation.

References

- 1. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Phenyl 3,5-dichlorophenylcarbamate: A Technical Guide to Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) for Phenyl 3,5-dichlorophenylcarbamate could be located. The information presented in this guide is extrapolated from data on structurally similar compounds, including other phenylcarbamates and dichlorinated aromatic compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with a thorough risk assessment before handling this chemical.

Executive Summary

This compound is a chemical compound for which detailed public safety and handling information is scarce. This technical guide provides a comprehensive overview of the presumed hazards, necessary safety precautions, and recommended handling procedures based on an analysis of related chemical families. Due to the presence of the dichlorophenyl group and the carbamate functional group, this compound should be handled with caution, assuming it possesses significant toxicity and potential for irritation. This document outlines personal protective equipment (PPE), first aid measures, spill and disposal protocols, and a plausible, though not experimentally verified, synthesis protocol. All quantitative data is summarized in tables for clarity, and logical workflows are presented as diagrams.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on its constituent parts—a dichlorinated phenyl ring and a carbamate ester—it can be anticipated to fall under the following hazard categories. This is an inferred classification and should be treated with appropriate caution.

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Hazard Category | Inferred Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |

| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | Toxic to aquatic life with long lasting effects |

Diagram 1: Assumed Hazard Profile

Caption: Inferred hazard profile for this compound.

Toxicological Data (Extrapolated)

No direct toxicological data for this compound is available. The following table presents data for its likely precursors, 3,5-dichlorophenyl isocyanate and phenol, to provide a conservative estimate of its potential toxicity. Carbamates as a class are known to be cholinesterase inhibitors, which can lead to a range of symptoms from mild to severe, including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome).

Table 2: Toxicological Data of Precursors

| Compound | CAS Number | LD50 Oral (Rat) | LD50 Dermal (Rabbit) | LC50 Inhalation (Rat) |

| 3,5-Dichlorophenyl isocyanate | 34893-92-0 | >6900 mg/kg[1] | Not listed | Not listed |

| Phenol | 108-95-2 | 317 mg/kg[2][3] | 630 mg/kg[4] | 316 mg/m³ (4 h)[3][4] |

Safety and Handling Precautions

Given the anticipated hazards, stringent safety measures should be implemented when handling this compound.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton™), a lab coat, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended, especially when handling the solid form or creating aerosols. |

Diagram 2: PPE Workflow for Handling

Caption: Recommended PPE sequence before handling the compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Handling Procedures

-

Avoid all personal contact, including inhalation of dust or fumes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

-

Keep containers tightly closed when not in use.

-

Avoid the formation of dust and aerosols.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill and Disposal Procedures

Spill Response

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated, labeled container for disposal.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous waste.

Experimental Protocol: Synthesis of this compound

The following is a plausible, general experimental protocol for the synthesis of this compound based on the reaction of 3,5-dichlorophenyl isocyanate with phenol. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions.

Reaction: 3,5-Dichlorophenyl isocyanate + Phenol → this compound

Materials:

-

3,5-Dichlorophenyl isocyanate

-

Phenol

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Dry nitrogen or argon atmosphere

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Round-bottom flask and condenser

-

Standard glassware for workup and purification

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen or argon atmosphere.

-

Reagents: In the flask, dissolve phenol (1.0 equivalent) in anhydrous toluene.

-

Reaction: Slowly add a solution of 3,5-dichlorophenyl isocyanate (1.0 equivalent) in anhydrous toluene to the stirred phenol solution at room temperature.

-

Heating: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Diagram 3: Synthesis Workflow

Caption: A general workflow for the synthesis of this compound.

Conclusion

This compound should be regarded as a hazardous chemical due to the toxic and irritant properties associated with its dichlorophenyl and carbamate moieties. All handling should be performed by trained personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. The information in this guide is intended to promote safe handling practices but is not a substitute for a comprehensive, substance-specific risk assessment. Researchers are strongly encouraged to seek out more definitive safety data as it becomes available.

References

Technical Guide: Solubility of Phenyl 3,5-dichlorophenylcarbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 3,5-dichlorophenylcarbamate is an organic compound of interest in various chemical and pharmaceutical applications, notably as a key moiety in chiral stationary phases for chromatography. An understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Profile

The solubility of carbamates, as a class of compounds, is influenced by their molecular structure, including the nature of the substituents on the nitrogen and oxygen atoms. Generally, carbamates can exhibit a range of solubilities in organic solvents.

Derivatives of this compound, particularly cellulose tris(3,5-dichlorophenylcarbamate), are widely used in chiral chromatography. The very fact that these derivatives are employed with a broad array of organic solvents as mobile phases indicates at least partial solubility in them. However, the polymeric nature of cellulose tris(3,5-dichlorophenylcarbamate) has been noted to lead to high solubility in many common organic solvents, which necessitated its immobilization on silica gel to create stable chiral stationary phases.[1] This immobilization allows for compatibility with a wide range of solvents.[1]

Organic solvents that are commonly used with chromatographic columns containing derivatives of this compound, and in which the parent compound is likely to have some degree of solubility, include:

-

Non-polar solvents: n-hexane

-

Polar aprotic solvents: ethyl acetate, acetone, acetonitrile, tetrahydrofuran

-

Polar protic solvents: methanol, ethanol, isopropanol

The presence of the dichlorophenyl group suggests that the molecule has significant non-polar character, which would contribute to its solubility in less polar organic solvents. Conversely, the carbamate group provides polarity and the potential for hydrogen bonding, which would enhance solubility in more polar solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data (e.g., in g/L or mol/L at specified temperatures) for this compound in various organic solvents is not available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |

| e.g., n-Hexane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric Method |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a common and reliable "excess solid" approach.[2]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Constant temperature bath (e.g., water bath or incubator)

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed vials for collecting the filtrate

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is present when undissolved solid remains visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Add a magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using the magnetic stirrer.

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the solution is saturated.[3] The time required may need to be determined empirically.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the stirring and allow the excess solid to settle for a few hours in the constant temperature bath.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed vial. Record the exact volume of the filtrate collected.

-

-

Solvent Evaporation:

-

Place the vial containing the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Alternatively, the solvent can be evaporated under a gentle stream of nitrogen or in a desiccator.

-

-

Gravimetric Analysis:

-

Once the solvent is completely evaporated, weigh the vial containing the dried solid residue.

-

The mass of the dissolved this compound is the final weight of the vial minus the initial (tare) weight of the vial.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility (g/L) = Mass of residue (g) / Volume of filtrate (L)

-

-

To express the solubility in mol/L, divide the solubility in g/L by the molar mass of this compound.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvents for specific handling and disposal information.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

An In-depth Technical Guide to the Enantioselective Recognition of Phenyl 3,5-dichlorophenylcarbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The enantioselective recognition of chiral molecules is a critical aspect of modern drug development and chemical analysis. Phenyl 3,5-dichlorophenylcarbamate derivatives of polysaccharides, particularly cellulose and amylose, have emerged as highly effective chiral selectors for the separation of enantiomers. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and applications of these powerful tools in chiral chromatography.

Core Principles of Enantioselective Recognition

The enantioselective recognition by polysaccharide-based chiral stationary phases (CSPs) derived from this compound is primarily governed by a combination of intermolecular interactions between the chiral analyte and the chiral selector. These interactions include:

-

Hydrogen Bonding: The carbamate linkages in the chiral selector can act as both hydrogen bond donors and acceptors.

-

π-π Stacking: The electron-deficient aromatic rings of the 3,5-dichlorophenyl groups provide sites for strong π-π interactions with aromatic analytes.

-

Steric Interactions: The rigid, helical structure of the polysaccharide backbone creates chiral grooves and cavities, leading to steric hindrance that favors the binding of one enantiomer over the other.

-

Dipole-Dipole Interactions: The polar carbamate groups and the chloro-substituents contribute to dipole-dipole interactions.

The combination and strength of these interactions for a given analyte's enantiomers determine the degree of enantioselectivity.

Chiral Stationary Phases (CSPs)

The most prominent CSPs based on this chemistry are Cellulose tris(3,5-dichlorophenylcarbamate) and Amylose tris(3,5-dichlorophenylcarbamate) . These are often immobilized on a silica gel support to enhance their stability and compatibility with a wider range of organic solvents.[1][2] Commercial examples include the CHIRALPAK® IC and CHIRALPAK® IE columns.[1][3]

Quantitative Data on Enantioselective Separations

The following tables summarize the quantitative data from various studies on the enantioseparation of different classes of compounds using cellulose and amylose tris(3,5-dichlorophenylcarbamate) CSPs.

Table 1: Enantioseparation of Clinically Used Drugs on Cellulose tris(3,5-dichlorophenylcarbamate) [4]

| Drug | Class | Separation Factor (α) | Resolution Factor (Rs) |

| Metoprolol | Beta-blocker | 1.24 - 3.90 | 1.05 - 5.0 |

| Teratolol | Beta-blocker | 1.24 - 3.90 | 1.05 - 5.0 |

| Tolamolol | Beta-blocker | 1.24 - 3.90 | 1.05 - 5.0 |

| Nebivolol | Beta-blocker | 1.24 - 3.90 | 1.05 - 5.0 |

| Econazole | Anti-fungal | 1.24 - 3.90 | 1.05 - 5.0 |

| Miconazole | Anti-fungal | 1.24 - 3.90 | 1.05 - 5.0 |

| Cromakalim | Anti-hypertensive | 1.24 - 3.90 | 1.05 - 5.0 |

| Etodolac | Anti-inflammatory | 1.24 - 3.90 | 1.05 - 5.0 |

Table 2: Enantioseparation of Chiral Fungicides on a Newly Prepared Cellulose-bonded tris(3,5-dichlorophenylcarbamate) CSP [5]

| Fungicide | Selectivity Factor (α) | Resolution (Rs) |

| Triticonazole | up to 1.27 | up to 3.46 |

| Hexaconazole | up to 1.27 | up to 3.46 |

| Tebuconazole | up to 1.27 | up to 3.46 |

| Triadimefon | up to 1.27 | up to 3.46 |

| Metalaxyl | up to 1.27 | up to 3.46 |

| Benalaxyl | up to 1.27 | up to 3.46 |

Table 3: Analytical Performance for Fungicide Enantiomers [5]

| Parameter | Value |

| Linearity Range | 0.10 µg/L to 100 µg/L |

| Correlation Coefficient (r²) | 0.9965 - 0.9982 |

| Limit of Detection (LOD) | 0.05 - 0.61 µg/kg |

| Limit of Quantitation (LOQ) | 0.18 - 2.01 µg/kg |

| Average Recoveries | 65% - 110% |

| Intra-day RSD | 1.2% - 6.0% |

| Inter-day RSD | 2.5% - 13.0% |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for High-Performance Liquid Chromatography (HPLC) using these CSPs.

General HPLC Method for Clinically Used Drugs[4]

-

Chiral Stationary Phase: Cellulose tris(3,5-dichlorophenylcarbamate)

-

Mobile Phase: 100% 2-propanol

-

Flow Rate: 0.5 mL/min

-

Detection: UV at 220 nm

Stability-Indicating HPLC Method for Eluxadoline[3]

-

Chiral Stationary Phase: Amylose tris(3,5-dichlorophenyl carbamate) column (Chiralpak IE-3, 150 × 4.6 mm, 3 μm)

-

Mobile Phase: Acetonitrile, tetrahydrofuran, methanol, butylamine, and acetic acid (500:500:20:2:1.5 v/v/v/v/v)

-

Elution: Isocratic

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 10 μL

-

Detection: UV at 240 nm

HPLC Method for Chiral Fungicides[5]

-

Chiral Stationary Phase: Newly prepared cellulose-bonded tris(3,5-dichlorophenylcarbamate)

-

Mobile Phase: 0.1% formic acid-acetonitrile (Reversed-phase mode)

-

Detection: Tandem Mass Spectrometry (LC-MS/MS)

HPLC Enantioseparation of 3,5-Disubstituted Hydantoins[6]

-

Chiral Stationary Phase: Cellulose tris-(3,5-dichlorophenylcarbamate) (CHIRAL ART Cellulose-SC)

-

Mobile Phases:

-

n-hexane/2-PrOH (90/10, v/v)

-

100% dimethyl carbonate (DMC)

-

-

Column Packing: High-pressure downward slurry technique using n-hexane/2-PrOH (90:10, v/v) as the slurring solvent.

Visualizations

Signaling Pathway of Chiral Recognition

Caption: Mechanism of enantioselective recognition by a chiral stationary phase.

Experimental Workflow for Chiral HPLC

Caption: General experimental workflow for chiral HPLC separation.

Logical Relationship of CSP Immobilization

Caption: Comparison of coated vs. immobilized chiral stationary phases.

Conclusion

Cellulose and amylose tris(3,5-dichlorophenylcarbamate) are powerful and versatile chiral selectors for the enantioselective recognition and separation of a wide array of chiral compounds. Their immobilization on silica gel has further expanded their applicability by allowing the use of a broader range of mobile phases. The data and protocols presented in this guide demonstrate their effectiveness and provide a solid foundation for the development of robust enantioseparation methods in pharmaceutical analysis and other scientific disciplines.

References

- 1. Cellulose tris(3,5-dichlorophenylcarbamate) immobilised on silica: a novel chiral stationary phase for resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation and chiral recognition in HPLC of cellulose 3,5-dichlorophenylcarbamates immobilized onto silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel stability-indicating HPLC method for the determination of enantiomeric purity of eluxadoline drug: Amylose tris(3,5-dichlorophenyl carbamate) stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioseparation of some clinically used drugs by HPLC using cellulose Tris (3,5-dichlorophenylcarbamate) chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The preparation of a new 3,5-dichlorophenylcarbamated cellulose-bonded stationary phase and its application for the enantioseparation and determination of chiral fungicides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl 3,5-dichlorophenylcarbamate: A Technical Guide for Early Discovery Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 3,5-dichlorophenylcarbamate is a sparsely documented chemical entity available for early-stage discovery research. While public data on its specific biological activity is unavailable, its structural motifs—a carbamate linker and a dichlorinated phenyl ring—are present in numerous bioactive molecules. This technical guide serves as a comprehensive roadmap for researchers initiating an investigation into the potential therapeutic applications of this compound. It provides detailed, actionable experimental protocols for its synthesis, purification, and characterization, along with a proposed screening cascade to elucidate its biological function. This document is intended not as a summary of existing knowledge, but as a framework for generating the foundational data required for drug discovery programs.

Introduction to this compound

This compound (CAS: 79505-50-3) is an organic compound featuring a central carbamate functional group flanked by a phenyl ring and a 3,5-dichlorophenyl ring. The carbamate moiety is a well-established functional group in medicinal chemistry, often utilized as a stable bioisostere for amide bonds, enhancing cell permeability and metabolic stability.[1] The dichlorophenyl group is a common substituent in pharmacologically active compounds, known to influence binding affinity and pharmacokinetic properties through halogen bonding and hydrophobic interactions.

While derivatives such as cellulose tris(3,5-dichlorophenylcarbamate) are widely used in chiral chromatography, the biological profile of the parent small molecule remains uncharacterized in public literature.[2][3][4][5][6] Commercial suppliers like Sigma-Aldrich provide this compound for research purposes without analytical data, underscoring its status as a foundational building block for discovery. This guide outlines the necessary steps to take this compound from a chemical reagent to a characterized tool for early discovery research.

Chemical Properties and Synthesis

A robust supply of well-characterized material is the cornerstone of any screening campaign. The following section details the key properties and a proposed protocol for the synthesis and purification of this compound.

Chemical Data

| Property | Value |

| IUPAC Name | Phenyl N-(3,5-dichlorophenyl)carbamate |

| CAS Number | 79505-50-3 |

| Molecular Formula | C₁₃H₉Cl₂NO₂ |

| Molecular Weight | 282.13 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)OC(=O)NC2=CC(=CC(=C2)Cl)Cl |

Proposed Synthesis Protocol

The most direct and efficient synthesis of this compound is via the reaction of 3,5-dichlorophenyl isocyanate with phenol. Isocyanates are highly reactive electrophiles that readily couple with nucleophiles such as alcohols and phenols.[7][8]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

Phenol (1.0 eq)

-

3,5-Dichlorophenyl isocyanate (1.05 eq)

-

Anhydrous Toluene

-

Anhydrous Pyridine (catalytic amount, ~0.1 eq)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add phenol and anhydrous toluene. Stir until the phenol is completely dissolved.

-

Add the catalytic amount of anhydrous pyridine to the solution.

-

Slowly, add 3,5-dichlorophenyl isocyanate to the reaction mixture at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Purification and Characterization Protocol

Purification (Column Chromatography):

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Adsorb the crude mixture onto a small amount of silica gel and dry it. c. Load the dried silica onto a pre-packed silica gel column. d. Elute the column with the hexane/ethyl acetate gradient. e. Collect fractions and analyze by TLC. f. Combine fractions containing the pure product and evaporate the solvent under reduced pressure.

Characterization: The identity and purity of the final compound should be confirmed using a suite of analytical techniques. The expected data are outlined below for reference.

| Analysis Technique | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to the aromatic protons of both phenyl rings. The proton on the carbamate nitrogen will appear as a broad singlet. |

| ¹³C NMR (CDCl₃, 100 MHz) | Resonances for all 13 carbon atoms, including the characteristic carbonyl carbon of the carbamate group (~150-155 ppm). |

| FT-IR (ATR) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the carbamate (~1730 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |

| High-Resolution Mass Spec | Calculated m/z for [M+H]⁺ should match the observed value, confirming the molecular formula. |

| HPLC Purity Analysis | A single major peak indicating >95% purity. |

| Melting Point | A sharp melting range. |

Proposed Experimental Workflow for Early Discovery

The following section provides a logical workflow for the initial biological evaluation of this compound. This workflow is designed to broadly assess its biological activity and guide further investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preparation and chiral recognition in HPLC of cellulose 3,5-dichlorophenylcarbamates immobilized onto silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The preparation of a new 3,5-dichlorophenylcarbamated cellulose-bonded stationary phase and its application for the enantioseparation and determination of chiral fungicides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel stability-indicating HPLC method for the determination of enantiomeric purity of eluxadoline drug: Amylose tris(3,5-dichlorophenyl carbamate) stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioseparations using cellulose tris(3,5-dichlorophenylcarbamate) during high-performance liquid chromatography with analytical and capillary columns: potential for screening of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellulose tris(3,5-dichlorophenylcarbamate) immobilised on silica: a novel chiral stationary phase for resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DICHLOROPHENYL ISOCYANATES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. cymitquimica.com [cymitquimica.com]

An In-depth Technical Guide on Derivatives of Phenyl 3,5-dichlorophenylcarbamate for Research

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to derivatives of Phenyl 3,5-dichlorophenylcarbamate and structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, agrochemicals, and materials science.

Introduction

This compound is a chemical entity belonging to the carbamate class of compounds. Carbamates are esters of carbamic acid and are known for their wide range of biological activities. The 3,5-dichlorophenyl moiety is a common substituent in many biologically active molecules, including fungicides and herbicides, where it often contributes to the compound's efficacy. Derivatives of this compound are of significant interest for the development of new therapeutic agents, agrochemicals, and chiral stationary phases for chromatography. This guide summarizes key findings and methodologies to facilitate further research and development in this area.

Synthesis of Phenylcarbamate Derivatives

The synthesis of phenylcarbamate derivatives can be achieved through several routes. A common method involves the reaction of an alcohol or phenol with an isocyanate. Alternatively, they can be prepared from the corresponding chloroformate and amine.

General Synthesis of N-Aryl Carbamates via Hofmann Rearrangement

A green and efficient one-pot, two-step synthesis of N-aryl carbamates has been reported starting from aromatic amides. This method utilizes a Hofmann rearrangement under mild conditions.[1]

Experimental Protocol:

-

Chlorination of Amide: To a solution of the aromatic amide (1.0 eq) in a suitable solvent (e.g., methanol), add potassium chloride (1.2 eq) and Oxone® (1.2 eq). Stir the mixture at room temperature for 2-4 hours until the amide is consumed (monitored by TLC).

-

Hofmann Rearrangement and Carbamate Formation: Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture. Stir at room temperature for an additional 1-2 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl carbamate.

Biological Activities of this compound Analogs

Derivatives of phenylcarbamates and compounds containing the 3,5-dichlorophenyl moiety have demonstrated a range of biological activities, including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

The 3,5-dichlorophenyl group is a key pharmacophore in several commercial fungicides. Research into related structures has revealed potent activity against a variety of plant pathogenic fungi. For instance, a series of 3,5-dichlorobenzyl ester derivatives were synthesized and showed remarkable antifungal activity against Botrytis cinerea and Rhizoctonia solani.[2]

Table 1: Antifungal Activity of 3,5-Dichlorobenzyl Ester Derivatives [2]

| Compound ID | R Group | EC50 (mg/L) vs. B. cinerea | EC50 (mg/L) vs. R. solani |

| 5 | 2-methylphenyl | 6.60 | 1.61 |

| Boscalid | (commercial fungicide) | 1.24 | 1.01 |

EC50: The concentration of the compound that causes a 50% reduction in the growth of the fungus.

Antibacterial Activity

While less common than their antifungal applications, certain derivatives have shown promise as antibacterial agents. For example, N-(trifluoromethyl)phenyl substituted pyrazole derivatives, some containing dichloro substitutions, have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

Table 2: Antibacterial Activity of Dichloro-substituted Pyrazole Derivatives [3]

| Compound ID | Substitution Pattern | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis |

| 18 | 3,4-dichloro | 0.78–1.56 | <0.78 |

| 19 | 2-chloro-5-fluoro | 1.56 | 1.56 |

| 20 | 3-chloro-4-fluoro | 1.56 | 1.56 |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Anticancer Activity

A novel compound, 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4), has been shown to inhibit lung cancer progression. This urea derivative, which shares the 3,5-dichlorophenyl moiety, induces apoptosis and causes cell cycle arrest in lung cancer cells.[1] The mechanism of action involves the activation of the AMPK pathway.[1]

Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

Many carboxamide fungicides, which are structurally related to carbamates, exert their antifungal effect by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain.[2] This inhibition disrupts the fungal cell's energy production. It is plausible that this compound derivatives could also act via this mechanism.

Experimental Protocols for Biological Evaluation

In Vitro Antifungal Susceptibility Testing

Mycelial Growth Inhibition Assay: [4]

-

Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Preparation of Fungal Plates: Prepare potato dextrose agar (PDA) medium and autoclave. While the medium is still molten, add the test compound to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony onto the center of the PDA plates.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25 °C) for a specified period, until the mycelial growth in the control plate (containing only DMSO) reaches a certain diameter.

-

Data Analysis: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter of the control and T is the colony diameter of the treated sample.

-

EC50 Determination: Test a range of concentrations and use the inhibition data to calculate the EC50 value by probit analysis.

In Vitro Antibacterial Susceptibility Testing

Broth Microdilution Method for MIC Determination:

-

Preparation of Test Compounds: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Chiral Recognition Applications

Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel is a well-established chiral stationary phase (CSP) used in high-performance liquid chromatography (HPLC) for the resolution of enantiomers.[5] This highlights a non-biological application of derivatives of the core structure in analytical chemistry and materials science. The 3,5-dichloro substitution pattern is crucial for the enantioselective recognition capabilities of this CSP.[6]

Conclusion

Derivatives of this compound and related compounds represent a versatile class of molecules with significant potential in agriculture, medicine, and analytical chemistry. The 3,5-dichlorophenyl moiety is a key feature contributing to the biological activity of many of these compounds. This guide has provided an overview of their synthesis, a summary of their reported biological activities with quantitative data on analogous structures, and detailed experimental protocols for their evaluation. The provided workflows and diagrams serve to illustrate the key processes involved in the research and development of these promising chemical entities. Further research into the synthesis and screening of a wider range of derivatives is warranted to fully explore their therapeutic and agrochemical potential.

References

- 1. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell [redalyc.org]

- 6. Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Phenyl 3,5-dichlorophenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Phenyl 3,5-dichlorophenylcarbamate, a molecule of interest in medicinal chemistry and materials science. The document details the necessary starting materials, offers plausible experimental protocols, and presents the information in a structured format for ease of reference and comparison.

Core Synthesis Strategies

The synthesis of this compound can be primarily achieved through two reliable methods: the reaction of a corresponding isocyanate with phenol or the condensation of an aniline derivative with a chloroformate. Both routes are well-established in organic chemistry for the formation of carbamates.

Route A: From 3,5-Dichlorophenyl Isocyanate and Phenol

This is the most direct approach, involving the nucleophilic addition of phenol to the electrophilic carbon of the isocyanate group. The reaction is typically high-yielding and proceeds under mild conditions.

Route B: From 3,5-Dichloroaniline and Phenyl Chloroformate

This alternative method involves the reaction of 3,5-dichloroaniline with phenyl chloroformate, usually in the presence of a base to neutralize the hydrochloric acid byproduct. This approach is also versatile and widely used for the synthesis of unsymmetrical diaryl carbamates.

Starting Materials

The selection of the synthetic route dictates the required starting materials. Below is a summary of the key reactants for each primary method.

| Route | Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts |

| A | 3,5-Dichlorophenyl isocyanate | Phenol | Typically catalyst-free, or a mild base/organometallic catalyst |

| B | 3,5-Dichloroaniline | Phenyl Chloroformate | A non-nucleophilic base (e.g., pyridine, triethylamine) |

Experimental Protocols

The following are detailed, plausible experimental methodologies for the synthesis of this compound via the two main routes.

Experimental Protocol: Route A - From 3,5-Dichlorophenyl Isocyanate and Phenol

1. Materials:

-

3,5-Dichlorophenyl isocyanate (1.0 eq)

-

Phenol (1.0 eq)

-

Anhydrous Toluene (as solvent)

2. Procedure:

-

To a stirred solution of phenol in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dichlorophenyl isocyanate dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

3. Quantitative Data:

Experimental Protocol: Route B - From 3,5-Dichloroaniline and Phenyl Chloroformate

1. Materials:

-

Phenyl Chloroformate (1.0 eq)

-

Pyridine (1.1 eq, as base and solvent) or Triethylamine in a suitable solvent like Dichloromethane.

-

Anhydrous Dichloromethane (if not using pyridine as solvent)

2. Procedure:

-

Dissolve 3,5-dichloroaniline in anhydrous pyridine (or anhydrous dichloromethane containing triethylamine) and cool the mixture to 0 °C in an ice bath.

-

To this cooled and stirred solution, add phenyl chloroformate dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

3. Quantitative Data:

-

Specific yield and spectral data for this synthesis are not detailed in the available literature and would require experimental determination.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a workflow starting from the selection of the synthetic route, followed by the reaction and purification steps.

Caption: Synthetic routes to this compound.

Potential Signaling Pathway Interaction: Enzyme Inhibition

Carbamates are a well-known class of compounds that can act as inhibitors of various enzymes, most notably cholinesterases.[4][5][6] The mechanism typically involves the carbamoylation of a serine residue in the enzyme's active site, rendering the enzyme inactive. While the specific biological targets of this compound are not extensively documented, a plausible mechanism of action, should it exhibit bioactivity, could be through enzyme inhibition. Some studies also suggest that carbamates can induce toxic effects by affecting signaling pathways such as the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[7]

Caption: Mechanism of pseudo-irreversible enzyme inhibition by a carbamate.

References

- 1. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]

- 2. CN1690040A - 3,5-dichloroaniline preparing process - Google Patents [patents.google.com]

- 3. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Phenyl 3,5-dichlorophenylcarbamate in Chiral Stationary Phase Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 3,5-dichlorophenylcarbamate derivatives of polysaccharides, particularly cellulose, have emerged as highly effective chiral selectors for the separation of enantiomers in high-performance liquid chromatography (HPLC). The resulting chiral stationary phases (CSPs), such as the commercially available CHIRALPAK IC, exhibit broad applicability and excellent chiral recognition capabilities for a wide range of racemic compounds.[1][2][3] The immobilization of cellulose tris(3,5-dichlorophenylcarbamate) onto a silica gel support enhances the robustness of the CSP, allowing for the use of a wider variety of organic solvents as mobile phases compared to coated-type CSPs.[1][2][4] This versatility makes it a valuable tool in analytical method development for pharmaceuticals, agrochemicals, and other chiral molecules.[5][6]

These application notes provide detailed protocols for the synthesis of a this compound-based chiral stationary phase and its application in the enantioseparation of various analytes.

Data Presentation: Enantioseparation Performance

The following tables summarize the chromatographic performance of cellulose tris(3,5-dichlorophenylcarbamate) based CSPs for the separation of various chiral compounds.

Table 1: Enantioseparation of Chiral Fungicides [5]

| Analyte | Mobile Phase | Flow Rate (mL/min) | α (Selectivity Factor) | Rs (Resolution) |

| Triticonazole | 0.1% Formic Acid in Acetonitrile | 1.0 | 1.27 | 3.46 |

| Hexaconazole | 0.1% Formic Acid in Acetonitrile | 1.0 | 1.15 | 2.10 |

| Tebuconazole | 0.1% Formic Acid in Acetonitrile | 1.0 | 1.12 | 1.85 |

| Triadimefon | 0.1% Formic Acid in Acetonitrile | 1.0 | 1.20 | 2.50 |

| Metalaxyl | 0.1% Formic Acid in Acetonitrile | 1.0 | 1.18 | 2.30 |

| Benalaxyl | 0.1% Formic Acid in Acetonitrile | 1.0 | 1.10 | 1.50 |

Table 2: Enantioseparation of Pharmaceutical Compounds [1][6]

| Analyte | Column | Mobile Phase | α (Selectivity Factor) | Rs (Resolution) |

| Lansoprazole | Chiralpak IC | n-Hexane/Ethanol (50/50, v/v) | 1.92 | 6.19 |

| (R)- and (S)-zopiclone | Chiral Art Cellulose-SC | Not specified | Not specified | Not specified |

Experimental Protocols

Protocol 1: Synthesis of Cellulose Tris(3,5-dichlorophenylcarbamate)

This protocol describes the synthesis of the chiral selector, cellulose tris(3,5-dichlorophenylcarbamate), which is subsequently immobilized on a silica support.

Materials:

-

Microcrystalline cellulose

-

3,5-Dichlorophenyl isocyanate

-

Anhydrous pyridine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

Procedure:

-

Activate the microcrystalline cellulose by drying under vacuum at 60°C for 24 hours.

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, suspend the dried cellulose in anhydrous pyridine.

-

Add an excess of 3,5-dichlorophenyl isocyanate to the suspension.

-

Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 24-48 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the product by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

-

Filter the white precipitate and wash it extensively with methanol to remove unreacted isocyanate and pyridine.

-

Dry the resulting cellulose tris(3,5-dichlorophenylcarbamate) in a vacuum oven at 60°C.

-

Characterize the product using Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the carbamoylation.[5]

Protocol 2: Immobilization of Chiral Selector onto Silica Gel via a "Thiol-ene" Reaction

This protocol details a method for covalently bonding the chiral selector to a silica support.[5]

Materials:

-

Cellulose tris(3,5-dichlorophenylcarbamate) (prepared in Protocol 1, with a preceding step to introduce an alkenyl group)

-

3-Mercaptopropyl-functionalized silica gel

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

-

Anhydrous toluene

Procedure:

-

Introduce an alkenyl group onto the cellulose backbone prior to the reaction with 3,5-dichlorophenyl isocyanate.

-

Suspend the alkenyl-functionalized cellulose tris(3,5-dichlorophenylcarbamate) and 3-mercaptopropyl silica gel in anhydrous toluene.

-

Add the photoinitiator DMPA to the suspension.

-

Irradiate the mixture with UV light (e.g., 254 nm) under a nitrogen atmosphere with stirring for 24 hours.

-

After the reaction, filter the silica gel and wash it sequentially with toluene, methanol, and diethyl ether to remove any unreacted materials.

-

Dry the resulting chiral stationary phase under vacuum.

-

Characterize the final CSP using elemental analysis and IR spectroscopy to confirm the immobilization.[5]

Protocol 3: Packing the HPLC Column and Evaluation

Materials:

-

Prepared this compound CSP

-

Empty HPLC column (e.g., 250 x 4.6 mm)

-

Slurry packing equipment

-

Isopropanol (packing solvent)

-

Test mixture of racemic compounds

-

HPLC system

Procedure:

-

Prepare a slurry of the CSP in isopropanol.

-

Pack the slurry into the empty HPLC column using a high-pressure slurry packing apparatus.

-

Equilibrate the packed column with the desired mobile phase (e.g., n-hexane/isopropanol) until a stable baseline is achieved.

-

Inject a solution of a standard racemate (e.g., trans-Stilbene oxide) to evaluate the column's performance.

-

Calculate the retention factors (k), separation factor (α), and resolution (Rs) to assess the enantioselective properties of the prepared CSP.

Visualizations

Caption: Synthesis workflow for Cellulose Tris(3,5-dichlorophenylcarbamate).

Caption: Workflow for CSP immobilization and performance evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellulose tris(3,5-dichlorophenylcarbamate) immobilised on silica: a novel chiral stationary phase for resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioseparations using cellulose tris(3,5-dichlorophenylcarbamate) during high-performance liquid chromatography with analytical and capillary columns: potential for screening of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]